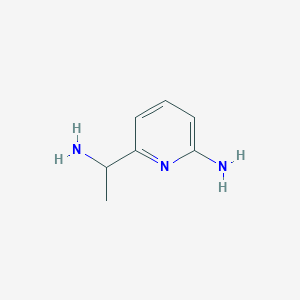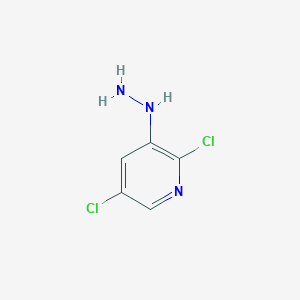
2,5-Dichloro-3-hydrazinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3-hydrazinylpyridine is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-hydrazinylpyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, when 2,3,5-trichloropyridine is boiled with hydrazine hydrate (halopyridine–N2H4·H2O molar ratio 1:4) for 4 hours without a solvent, 3,5-dichloro-2-hydrazinopyridine is formed with a yield of 90-96% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-3-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing halogen atoms in the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent under conditions ranging from 0-150°C, depending on the structure of the initial halogen-substituted pyridine.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyridines and hydrazones, which are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3-hydrazinylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3-hydrazinylpyridine involves its interaction with various molecular targets and pathways. The hydrazinyl group is highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity is exploited in the design of pharmaceuticals and agrochemicals, where the compound can inhibit specific enzymes or disrupt biological processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Dichloro-2-hydrazinylpyridine: A closely related compound with similar chemical properties and applications.
2-Hydrazinopyridine: Another hydrazinyl-substituted pyridine with distinct reactivity and applications.
Uniqueness: 2,5-Dichloro-3-hydrazinylpyridine is unique due to the specific positioning of its chlorine atoms and hydrazinyl group, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
Eigenschaften
Molekularformel |
C5H5Cl2N3 |
|---|---|
Molekulargewicht |
178.02 g/mol |
IUPAC-Name |
(2,5-dichloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2 |
InChI-Schlüssel |
CXWXBZLTJKUZES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1NN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)


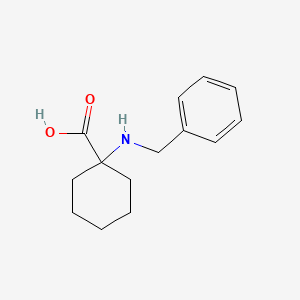



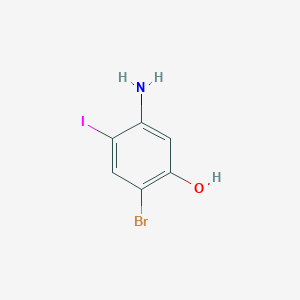


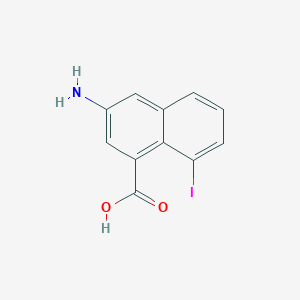

![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
